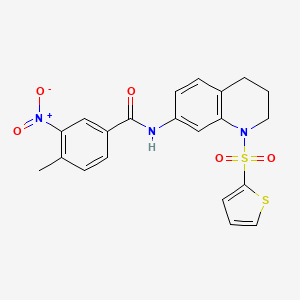
4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H19N3O5S2 and its molecular weight is 457.52. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Derivatives
The compound of interest is related to a class of chemicals that have been synthesized and studied for various applications, primarily in the field of medicinal chemistry. For instance, derivatives of benzamide and benzofuro[2,3-b]quinoline, similar in structure to the compound , have been synthesized using Friedländer synthesis and explored for their cytotoxic activity against cancer cell lines (Bu, Deady, & Denny, 2000). Similarly, stable adducts like N-(1-methyl-5(6,7,8)-nitro-1,2-dihydroquinolin-2-yl)benzamides have been synthesized and studied for their potential applications (Avakyan et al., 2019).
Cytotoxic and Anticancer Activities
Research indicates that derivatives containing the tetrahydroisoquinoline moiety, similar to the core structure of the compound , are significant due to their biological activities. These compounds have been investigated as potential pharmaceutical agents due to their cytotoxic and anticancer properties (Redda, Gangapuram, & Ardley, 2010). The development of novel and safer anticancer drugs is a key focus in this research domain.
Novel Manufacturing Routes and Structural Studies
The development of efficient manufacturing routes for compounds like 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydro-7-isoquinolinyl)-4-(1-methylethoxy)-benzamide hydrochloride, which share structural similarities with the compound of interest, highlights the importance of process optimization in medicinal chemistry (Walker et al., 2010). Additionally, the crystal structure of benzamide molecules, such as in N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide acetonitrile solvate, provides valuable insights into their molecular interactions and stability (Pang, Yang, Yin, & Mao, 2006).
Applications in Medicinal Chemistry and Drug Development
Antimicrobial and Antituberculosis Activities
The synthesis and in vitro antituberculosis and cytotoxicity studies of 3-heteroarylthioquinoline derivatives, which are structurally related to the compound of interest, have revealed promising results. Compounds like 2-[2-(4-bromophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole have shown significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).
Diuretic and Antihypertensive Agents
The synthesis and characterization of quinazoline derivatives, similar to the compound , have been explored for their diuretic and antihypertensive properties. Certain compounds in this class have shown excellent activity and are being compared with standards like metolazone and prazosin (Rahman et al., 2014).
Eigenschaften
IUPAC Name |
4-methyl-3-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-14-6-7-16(12-18(14)24(26)27)21(25)22-17-9-8-15-4-2-10-23(19(15)13-17)31(28,29)20-5-3-11-30-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAGIXNHXBUXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2797662.png)
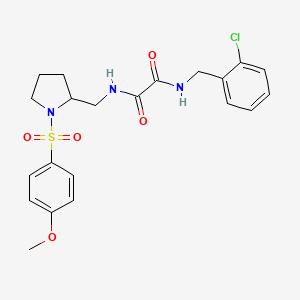
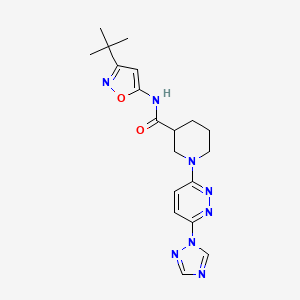
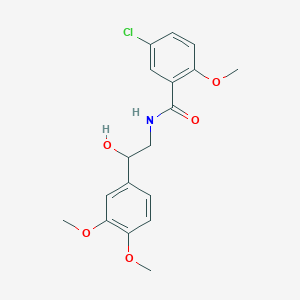
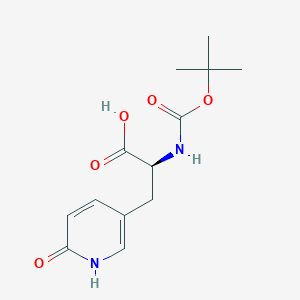

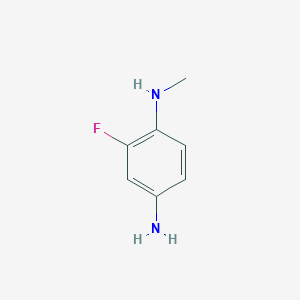
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2797674.png)
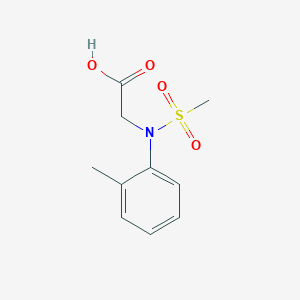
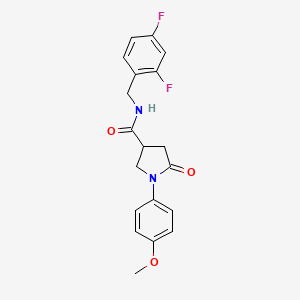
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)
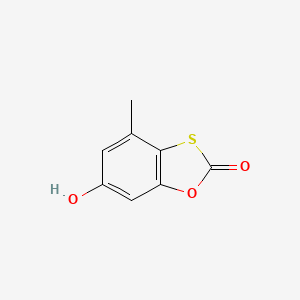
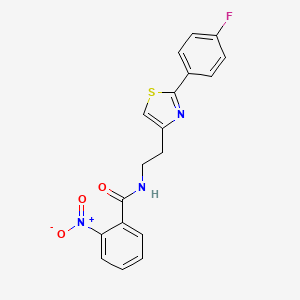
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2797685.png)